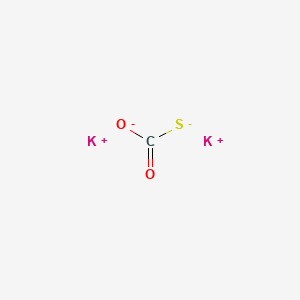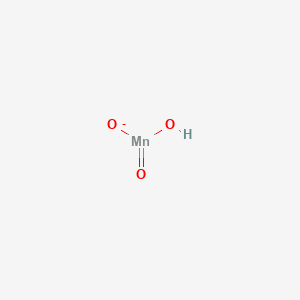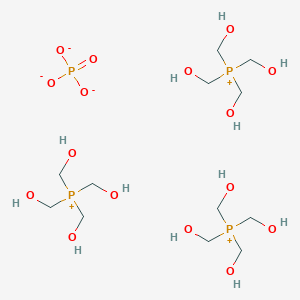
Potassium thiocarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium thiocarbonate is a chemical compound with the formula K₂CS₃. It belongs to the family of thiocarbonates, which are characterized by the presence of carbon-sulfur bonds. This compound is known for its unique chemical properties and has found applications in various fields, including analytical chemistry and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium thiocarbonate can be synthesized through the reaction of carbon disulfide (CS₂) with potassium hydroxide (KOH). The reaction proceeds as follows: [ \text{CS}_2 + 2 \text{KOH} \rightarrow \text{K}_2\text{CS}_3 + \text{H}_2\text{O} ] This reaction is typically carried out in an aqueous medium at room temperature .
Industrial Production Methods: In industrial settings, this compound is produced by reacting carbon disulfide with potassium sulfide. This method ensures the production of this compound with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions: Potassium thiocarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium carbonate and sulfur.
Reduction: It can be reduced to form potassium sulfide and carbon disulfide.
Substitution: It can react with alkyl halides to form thiocarbonate esters.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide.
Reduction: Often involves reducing agents like sodium borohydride.
Substitution: Requires alkyl halides and is usually carried out in an organic solvent.
Major Products:
Oxidation: Potassium carbonate (K₂CO₃) and sulfur (S).
Reduction: Potassium sulfide (K₂S) and carbon disulfide (CS₂).
Substitution: Thiocarbonate esters.
Aplicaciones Científicas De Investigación
Potassium thiocarbonate has several scientific research applications:
Analytical Chemistry: Used as a reagent in thin-layer chromatography for the separation of metal ions.
Complexation: Acts as a complexing agent in the qualitative analysis of metal ions.
Polymer Chemistry: Employed in the synthesis of polymers through reversible addition–fragmentation chain transfer (RAFT) polymerization.
Environmental Chemistry: Utilized in the removal of heavy metals from wastewater.
Mecanismo De Acción
The mechanism of action of potassium thiocarbonate involves its ability to act as a nucleophile due to the presence of the thiocarbonate anion (CS₃²⁻). This anion can readily react with electrophiles, leading to the formation of various products. The molecular targets and pathways involved include the interaction with metal ions to form stable complexes, which can be utilized in analytical and environmental applications .
Comparación Con Compuestos Similares
- Sodium thiocarbonate (Na₂CS₃)
- Ammonium thiocarbonate ((NH₄)₂CS₃)
- Potassium dithiocarbonate (K₂COS₂)
Comparison:
- Potassium thiocarbonate vs. Sodium thiocarbonate: Both compounds have similar chemical properties, but this compound is preferred in certain applications due to its higher solubility in water.
- This compound vs. Ammonium thiocarbonate: Ammonium thiocarbonate is more volatile and less stable compared to this compound.
- This compound vs. Potassium dithiocarbonate: Potassium dithiocarbonate has a different anionic structure (COS₂²⁻) and exhibits different reactivity patterns .
Propiedades
Número CAS |
26750-66-3 |
|---|---|
Fórmula molecular |
CK2O2S |
Peso molecular |
154.27 g/mol |
Nombre IUPAC |
dipotassium;sulfidoformate |
InChI |
InChI=1S/CH2O2S.2K/c2-1(3)4;;/h4H,(H,2,3);;/q;2*+1/p-2 |
Clave InChI |
JOKZZQQDSRIMNE-UHFFFAOYSA-L |
SMILES canónico |
C(=O)([O-])[S-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Fluoro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide](/img/structure/B13743312.png)



![2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid](/img/structure/B13743346.png)

